molecular formula C12H26ClNO2 B2964814 1-(Tert-butoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride CAS No. 1215604-27-5

1-(Tert-butoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride

Cat. No.: B2964814
CAS No.: 1215604-27-5
M. Wt: 251.8
InChI Key: YLJFNXHHFJIZBY-UHFFFAOYSA-N
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Description

1-(Tert-butoxy)-3-(cyclopentylamino)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C12H26ClNO2 and its molecular weight is 251.8. The purity is usually 95%.
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Scientific Research Applications

Radical Chemistry and Deiodination

  • The thermolysis of tert-butylperoxy iodanes has been studied, showing evidence for divalent iodine radical intermediates. This research contributes to understanding radical reactions and potential synthetic applications involving tert-butoxy compounds (Dolenc & Plesničar, 1997).

Oxidation and Deprotection Mechanisms

  • Hypervalent tert-butylperoxy iodanes have been identified to generate iodine-centered radicals at room temperature. These findings are significant for the oxidation and deprotection of benzyl and allyl ethers, presenting a novel method for such transformations (Ochiai et al., 1996).

Beta-Adrenergic Blocking Agents

  • A study on heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols revealed several compounds with greater potency than propranolol, highlighting the role of tert-butylamino substituents in enhancing cardioselective beta-blocker activity (Large & Smith, 1982).

Antimicrobial Agent Synthesis

  • Research into substituted phenyl azetidines as potential antimicrobial agents involves the reaction of compounds with tert-butyloxy anhydride, indicating the utility of tert-butoxy compounds in synthesizing novel antimicrobial agents (Doraswamy & Ramana, 2013).

Chiral Controllers in Organic Synthesis

  • Modular amino alcohol ligands containing bulky alkyl groups, such as tert-butyl, have been synthesized and applied in enantioselective additions to aldehydes. This research showcases the importance of tert-butoxy compounds in developing chiral controllers for organic synthesis (Jimeno et al., 2003).

Properties

IUPAC Name

1-(cyclopentylamino)-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2.ClH/c1-12(2,3)15-9-11(14)8-13-10-6-4-5-7-10;/h10-11,13-14H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJFNXHHFJIZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CNC1CCCC1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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